2-(2,3-Dimethylphenoxymethyl)benzoic acid
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Overview
Description
2-(2,3-Dimethylphenoxymethyl)benzoic acid is an organic compound with the molecular formula C16H16O3 It is characterized by a benzoic acid core substituted with a 2,3-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenoxymethyl)benzoic acid typically involves the reaction of 2,3-dimethylphenol with a suitable benzoic acid derivative. One common method is the etherification of 2,3-dimethylphenol with a benzoic acid derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenoxy ring can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 2-(2,3-Dimethylphenoxy)methylbenzoic acid can be converted to 2-(2,3-dicarboxyphenoxy)methylbenzoic acid.
Reduction: The carboxylic acid group can be reduced to 2-(2,3-dimethylphenoxymethyl)benzyl alcohol.
Substitution: Nitration can yield 2-(2,3-dimethyl-4-nitrophenoxy)methylbenzoic acid.
Scientific Research Applications
2-(2,3-Dimethylphenoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenoxymethyl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular components through its phenoxy and carboxylic acid groups. These interactions can influence various biochemical pathways, potentially leading to antimicrobial or antioxidant effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzoic acid
- 3-Acetoxy-2-methylbenzoic acid
- 2-Methyl-3-methoxybenzoic acid
Uniqueness
2-(2,3-Dimethylphenoxymethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[(2,3-dimethylphenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-6-5-9-15(12(11)2)19-10-13-7-3-4-8-14(13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRMOEVSQVAUGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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